Molecular Weight Advantage: 3.0% Lower Mass than Triethyl Analog for Equivalent BPAA Payload Delivery
On a molar basis, the target compound delivers the same 4-biphenylylacetate (BPAA) pharmacophore at a lower total molecular weight than its closest quaternary ammonium analog, (2-hydroxyethyl)triethylammonium iodide 4-biphenylylacetate (CAS 64048-46-0). The target molecular weight is 453.4 g/mol (C21H28INO2) versus 467.4 g/mol (C22H30INO2) for the triethyl analog . This represents a 3.0% reduction in total mass per mole of BPAA delivered, which translates to a proportionally higher weight-normalized active payload in formulation contexts where dose is mass-limited.
Triethyl analog: 467.4 g/mol
Δ = −14.0 g/mol (3.0% lower)
| Evidence Dimension | Molecular weight per BPAA pharmacophore unit delivered |
|---|---|
| Target Compound Data | 453.4 g/mol (C21H28INO2) |
| Comparator Or Baseline | (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate (CAS 64048-46-0): 467.4 g/mol (C22H30INO2) |
| Quantified Difference | 14.0 g/mol lower (3.0% reduction); equivalent to approximately 3.1% higher BPAA content by weight |
| Conditions | Exact mass comparison based on molecular formulae; both compounds contain identical iodide counterion and BPAA ester moiety |
Why This Matters
For procurement decisions where the BPAA pharmacophore is the active moiety of interest (e.g., anti-inflammatory screening, prodrug libraries), the diethyl-methyl head group provides a modest but measurable weight efficiency advantage over the triethyl variant, enabling higher molar throughput per gram of compound purchased.
